Cas no 2248333-06-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate is a heterocyclic compound featuring both isoindoline-1,3-dione and 1,2,3-triazole functional groups. This structure imparts versatility in applications such as pharmaceutical intermediates or polymer modification due to its reactive ester moiety and triazole ring, which can participate in click chemistry. The presence of the methyl-substituted triazole enhances stability while maintaining reactivity. Its well-defined molecular architecture allows for precise functionalization in synthetic chemistry, making it valuable for targeted derivatization or bioconjugation. The compound's balanced polarity ensures solubility in common organic solvents, facilitating handling in laboratory settings.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate structure
2248333-06-2 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate
CAS No:2248333-06-2
MF:C14H12N4O4
MW:300.26948261261
CID:5927623
PubChem ID:165730604
Update Time:2025-06-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6514872
    • 2248333-06-2
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate
    • Inchi: 1S/C14H12N4O4/c1-17-8-9(15-16-17)6-7-12(19)22-18-13(20)10-4-2-3-5-11(10)14(18)21/h2-5,8H,6-7H2,1H3
    • InChI Key: DAIFBYQCIXLMKM-UHFFFAOYSA-N
    • SMILES: O(C(CCC1=CN(C)N=N1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 300.08585488g/mol
  • Monoisotopic Mass: 300.08585488g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 94.4Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate

Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate (CAS: 2248333-06-2)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate (CAS: 2248333-06-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole and triazole moieties, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacokinetic properties.

One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in inflammation and cell proliferation. In vitro studies have demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a novel anti-inflammatory agent. Additionally, its triazole moiety has been shown to interact with key enzymes in cancer cells, leading to apoptosis and reduced tumor growth in preclinical models.

The synthesis of this compound has also been a focal point of recent investigations. Researchers have developed more efficient and scalable synthetic routes, leveraging modern techniques such as click chemistry and microwave-assisted synthesis. These advancements have not only improved the yield and purity of the compound but have also facilitated the production of derivatives for structure-activity relationship (SAR) studies. Such studies are crucial for identifying more potent and selective analogs with enhanced therapeutic profiles.

Pharmacokinetic studies have revealed that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate exhibits favorable absorption and distribution properties, with moderate plasma protein binding and good bioavailability. However, challenges remain in optimizing its metabolic stability and minimizing potential off-target effects. Ongoing research is exploring various formulation strategies, including nanoparticle-based delivery systems, to enhance its therapeutic efficacy and reduce adverse effects.

In conclusion, the recent advancements in the study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate (CAS: 2248333-06-2) highlight its potential as a versatile scaffold for drug development. Its dual anti-inflammatory and anticancer properties, coupled with improved synthetic accessibility, make it a promising candidate for further preclinical and clinical evaluation. Future research should focus on elucidating its precise molecular targets and exploring its therapeutic potential in combination with existing treatments.

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